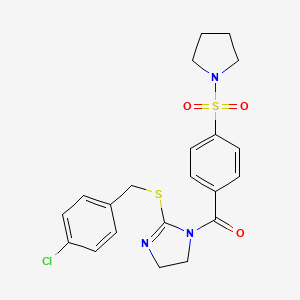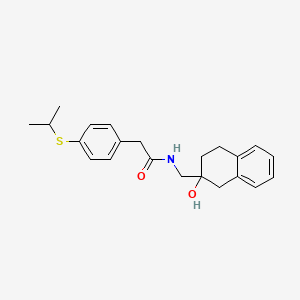![molecular formula C17H12N6O2S B2591717 3-[(4-ニトロフェニル)メチルスルファニル]-6-ピリジン-3-イル-[1,2,4]トリアゾロ[4,3-b]ピリダジン CAS No. 894058-73-2](/img/structure/B2591717.png)
3-[(4-ニトロフェニル)メチルスルファニル]-6-ピリジン-3-イル-[1,2,4]トリアゾロ[4,3-b]ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a triazolopyridazine core, which is known for its biological activity and versatility in chemical reactions.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological macromolecules has been explored for potential therapeutic applications.
作用機序
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit the growth of various cell lines, suggesting that they may interact with their targets (like cdk2) to disrupt cell cycle progression .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . They have also shown to induce apoptosis within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzyl chloride with a thiol derivative, followed by cyclization with a pyridazine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the thiol group under basic conditions.
Cyclization: Cyclization reactions often require the use of strong acids or bases and elevated temperatures.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization Products: Formation of fused ring systems with potential biological activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
Uniqueness
3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the nitrobenzylthio group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other triazolopyridazine derivatives and contributes to its potential as a versatile compound in various applications.
特性
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-5-3-12(4-6-14)11-26-17-20-19-16-8-7-15(21-22(16)17)13-2-1-9-18-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBZVNFWCVEYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)


![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)


![1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)
